

# Technical Support Center: Troubleshooting the Trailing Endpoint Phenomenon in MIC50 Assays

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and addressing the trailing endpoint phenomenon observed in Minimum Inhibitory Concentration (MIC50) assays.

# Frequently Asked Questions (FAQs) Q1: What is the trailing endpoint phenomenon in MIC50 assays?

The trailing endpoint phenomenon, also known as "trailing growth," is characterized by the persistent, albeit reduced, growth of a microorganism in the presence of increasing concentrations of an antimicrobial agent.[1][2] This effect complicates the determination of the MIC, which is the lowest concentration of a drug that inhibits visible growth.[1] Trailing is particularly common in antifungal susceptibility testing, especially with azole compounds, where the endpoint can appear to shift dramatically between 24 and 48 hours of incubation.[2][3][4] An isolate might be classified as susceptible at 24 hours but resistant at 48 hours due to this persistent low-level growth.[2][5][6]

### Q2: What causes the trailing endpoint phenomenon?

Several factors can contribute to the trailing endpoint phenomenon:

• Fungistatic Activity of Drugs: Many antifungal agents, particularly azoles, are fungistatic rather than fungicidal. This means they inhibit fungal growth but may not kill the organism,



allowing for some residual growth to occur.[4]

- Medium pH: The pH of the testing medium can significantly influence trailing.[2][3] Studies
  have shown that adjusting the pH of the medium can reduce or eliminate trailing growth for
  some organisms.[2][3][7]
- Inoculum Size: The initial concentration of the microorganism can affect the extent of trailing. While not as extensively documented as other factors in the provided results, inoculum preparation is a critical step in susceptibility testing.[3]
- Incubation Time: Longer incubation times, such as 48 hours, are more likely to exhibit trailing compared to shorter incubation periods like 24 hours.[2][5]

# Q3: Does a trailing endpoint indicate that the antimicrobial agent is ineffective?

Not necessarily. Growing evidence suggests that isolates exhibiting a trailing phenotype in vitro may still be susceptible to the antimicrobial agent in vivo.[2][3][5] For instance, patients with candidiasis caused by isolates that show trailing have responded well to standard fluconazole therapy.[1][2][6] Therefore, a trailing endpoint should not be automatically interpreted as clinical resistance.

# Q4: How can I differentiate between true resistance and a trailing endpoint?

Differentiating between true resistance and a trailing endpoint is crucial for accurate interpretation of susceptibility results. Here are some strategies:

- Read Endpoints at an Earlier Time Point: For antifungal susceptibility testing, particularly with azoles, reading the MIC at 24 hours instead of 48 hours can often provide a clearer endpoint before significant trailing occurs.[5][6][8]
- Spectrophotometric Reading: While visual reading is common, spectrophotometric reading can provide a more quantitative measure of growth inhibition (e.g., 50% or 90% reduction in turbidity compared to the growth control).[1]



• Alternative Testing Methods: If trailing is persistent and problematic, consider using an alternative susceptibility testing method, such as agar dilution, which may be less prone to this phenomenon for certain organism-drug combinations.[4][5]

# Troubleshooting Guides Troubleshooting Workflow for Trailing Endpoints

If you encounter a trailing endpoint in your MIC50 assay, follow this systematic troubleshooting workflow:





Click to download full resolution via product page

Caption: Troubleshooting workflow for addressing the trailing endpoint phenomenon.

### **Experimental Protocols**



This protocol describes how to adjust the pH of RPMI 1640 medium to investigate its effect on the trailing endpoint phenomenon.

#### Materials:

- RPMI 1640 medium powder
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer
- Deionized water
- 1M HCl and 1M NaOH for pH adjustment
- Sterile filtration unit (0.22 μm filter)
- pH meter

#### Procedure:

- Prepare RPMI 1640 medium according to the manufacturer's instructions, but do not add sodium bicarbonate.
- Add MOPS to a final concentration of 0.165 M.
- Dissolve the components in deionized water.
- Adjust the pH of the medium to the desired levels (e.g., 7.0, 6.0, 5.0, and 4.5) using 1M HCl or 1M NaOH.[3][9]
- Bring the final volume to 1 liter with deionized water.
- Sterilize the pH-adjusted media by vacuum filtration through a 0.22 μm filter.
- Perform the MIC50 assay using the different pH-adjusted media in parallel with your standard RPMI 1640 medium.
- Compare the endpoints at 24 and 48 hours across the different pH conditions.



This protocol outlines a direct comparison of MIC endpoints at two different time points to manage the trailing effect.

#### Materials:

- Standard MIC assay setup (microtiter plates, antimicrobial agent dilutions, microbial inoculum)
- Incubator
- Microplate reader (optional, for spectrophotometric reading)

#### Procedure:

- Set up your standard broth microdilution MIC assay.
- Incubate the microtiter plates at the appropriate temperature for your organism.
- At 24 hours of incubation, read the MICs visually by identifying the lowest concentration with
  no visible growth. If using a plate reader, determine the concentration that shows a
  significant reduction in turbidity (e.g., ≥50%) compared to the growth control.
- Return the plates to the incubator.
- At 48 hours of incubation, repeat the reading of the MICs using the same method as in step
   3.
- Record and compare the MIC values obtained at both time points. A significant increase in the MIC value at 48 hours is indicative of a trailing endpoint.[2][5][6]

### **Data Presentation**

The following table provides a hypothetical example of how to present data when investigating the effect of pH and incubation time on the trailing endpoint for a Candida albicans isolate with fluconazole.



| Incubation Time<br>(hours) | Media pH       | MIC50 (μg/mL) | Observation       |
|----------------------------|----------------|---------------|-------------------|
| 24                         | 7.0 (Standard) | 8             | Clear Endpoint    |
| 48                         | 7.0 (Standard) | >64           | Trailing Endpoint |
| 24                         | 5.0            | 8             | Clear Endpoint    |
| 48                         | 5.0            | 16            | Reduced Trailing  |

### Signaling Pathways and Logical Relationships

The decision-making process for interpreting MIC results in the presence of potential trailing can be visualized as follows:



Click to download full resolution via product page

Caption: Logical flow for MIC endpoint interpretation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vitro Susceptibility and Trailing Growth Effect of Clinical Isolates of Candida Species to Azole Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Implications of the EUCAST Trailing Phenomenon in Candida tropicalis for the In Vivo Susceptibility in Invertebrate and Murine Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Troubleshooting the Trailing Endpoint Phenomenon in MIC50 Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13918054#addressing-the-trailing-endpoint-phenomenon-in-mic50-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com